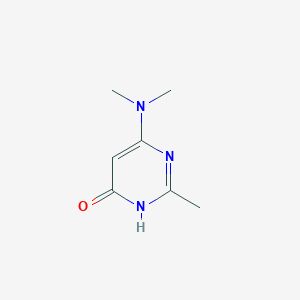![molecular formula C11H10N4O B1417723 2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol CAS No. 1220031-00-4](/img/structure/B1417723.png)
2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol
Descripción general
Descripción
The compound seems to be a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
There are various methods to synthesize pyridine derivatives. For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite diverse. For example, a compound called 4-(Pyridin-2-yl)benzaldehyde has a molecular formula of CHNO, an average mass of 183.206 Da, and a monoisotopic mass of 183.068420 Da .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C–H bonds has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can also vary. For instance, a compound called 4-(4-Pyridinyl)thiazole-2-thiol has a molecular weight of 194.3 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
Pharmaceutical Scaffolding
2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol and its derivatives serve as key scaffolds in pharmaceutical research. For instance, azaoxindoles, which are related to this compound, have been explored for various pharmaceutical applications due to their unique structural properties (Cheung, Harris, & Lackey, 2001).
Antiviral Activity
Certain derivatives of this compound show promise in antiviral applications. For example, carbocyclic analogues of 7-deazaguanosine, derived from similar pyrimidin-4-ones, exhibited inhibitory activities against HSV1 and HSV2 in cell cultures (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
Kinase Research
These compounds have also been applied in kinase research, providing a novel scaffold for the study of kinases (Southwick, Madhav, & Fitzgerald, 1969).
Diabetes Treatment Research
In diabetes research, certain pyrrolo[2,3-d]pyrimidines have been identified as agonists for G protein-coupled receptor 119, a potential target for type 2 diabetes treatment (Katamreddy et al., 2012).
Cognitive Disorders Research
For cognitive disorders, specific derivatives have shown potential as inhibitors of PDE9A, which could aid in the treatment of such conditions (Verhoest et al., 2012).
Antimicrobial Activity
Some new pyrrolo[2,3-d]pyrimidin-4-ones synthesized using green chemistry methods exhibit promising antimicrobial properties, highlighting their potential in combating infectious diseases (Davoodnia et al., 2010).
Antitumor Agents
These compounds have been studied as antitumor agents. A series of pyrrolo[2,3-d]pyrimidines designed as nonclassical antifolates showed potential in targeting both thymidylate and purine nucleotide biosynthesis, indicating their efficacy in cancer treatment (Liu et al., 2015).
Antimicrobial and Antiviral Agents
A series of pyrrolo[2,3-d]pyrimidine derivatives exhibited antimicrobial and antiviral activities, including activity against Newcastle disease, underscoring their potential as broad-spectrum therapeutic agents (Hilmy et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-pyridin-4-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11-8-5-13-6-9(8)14-10(15-11)7-1-3-12-4-2-7/h1-4,13H,5-6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBFJBNDQOYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol | |
CAS RN |
1220031-00-4 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



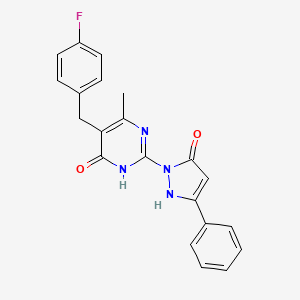
![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)
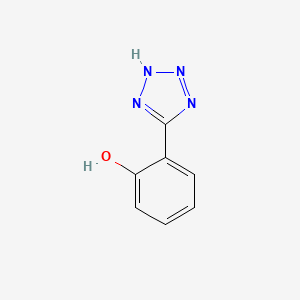
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)
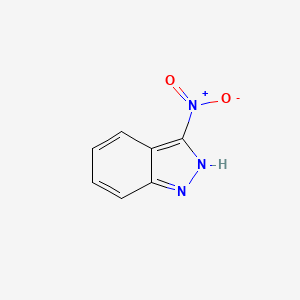
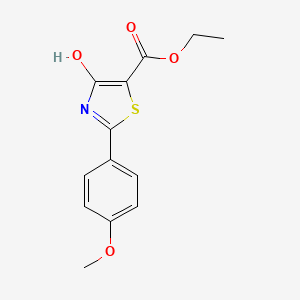
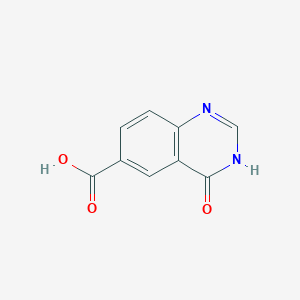
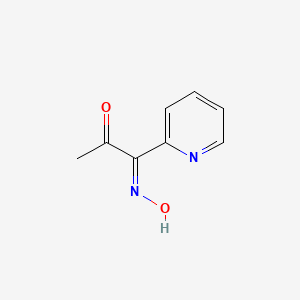
![ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate](/img/structure/B1417655.png)
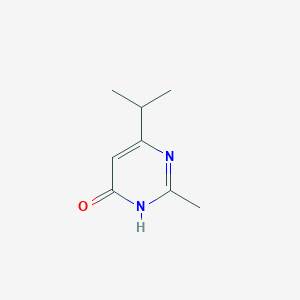
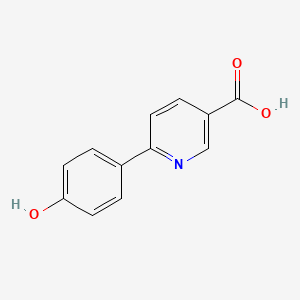
![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417662.png)
